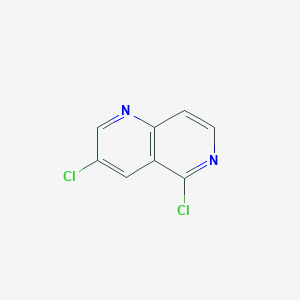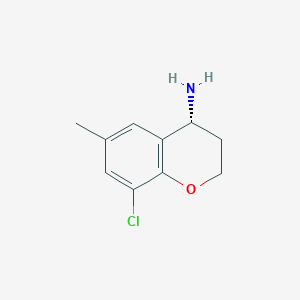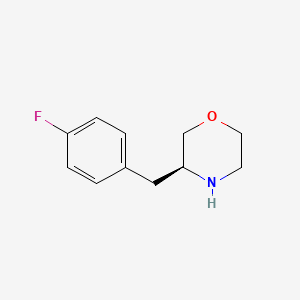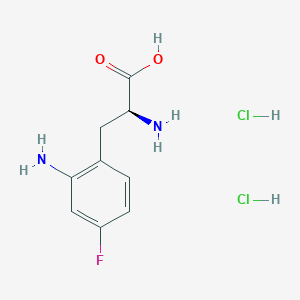![molecular formula C13H10N2O3 B13039398 5-(Benzo[d]oxazol-7-yl)-3-methyl-1H-pyrrole-2-carboxylicacid](/img/structure/B13039398.png)
5-(Benzo[d]oxazol-7-yl)-3-methyl-1H-pyrrole-2-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzo[d]oxazol-7-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features both benzoxazole and pyrrole moieties. Benzoxazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The incorporation of a pyrrole ring further enhances the compound’s potential for various applications in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzo[d]oxazol-7-yl)-3-methyl-1H-pyrrole-2-carboxylic acid typically involves the condensation of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions. One common method involves the use of acetic acid as a catalyst, followed by cyclization to form the benzoxazole ring . The pyrrole ring can be introduced through a series of reactions involving the appropriate aldehyde and amine precursors .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Benzo[d]oxazol-7-yl)-3-methyl-1H-pyrrole-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Applications De Recherche Scientifique
5-(Benzo[d]oxazol-7-yl)-3-methyl-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-(Benzo[d]oxazol-7-yl)-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with various molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it can induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxybenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 5-Chlorobenzo[d]oxazole
Uniqueness
5-(Benzo[d]oxazol-7-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is unique due to the combination of benzoxazole and pyrrole rings, which imparts a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications, setting it apart from other benzoxazole derivatives .
Propriétés
Formule moléculaire |
C13H10N2O3 |
|---|---|
Poids moléculaire |
242.23 g/mol |
Nom IUPAC |
5-(1,3-benzoxazol-7-yl)-3-methyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C13H10N2O3/c1-7-5-10(15-11(7)13(16)17)8-3-2-4-9-12(8)18-6-14-9/h2-6,15H,1H3,(H,16,17) |
Clé InChI |
FTKXKLXMDBKZFX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC(=C1)C2=C3C(=CC=C2)N=CO3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine](/img/structure/B13039330.png)

![2,5-Dioxopyrrolidin-1-yl4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzoate](/img/structure/B13039344.png)



![7-Iodothieno[3,2-c]pyridin-4-ol](/img/structure/B13039358.png)






